molecular formula C19H14N2O5S2 B2570228 (E)-2-hydroxy-5-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)benzoic acid CAS No. 854002-30-5

(E)-2-hydroxy-5-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)benzoic acid

Cat. No.: B2570228
CAS No.: 854002-30-5
M. Wt: 414.45
InChI Key: IWAOXWKLBARIJM-OVCLIPMQSA-N
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Description

(E)-2-hydroxy-5-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)benzoic acid is a useful research compound. Its molecular formula is C19H14N2O5S2 and its molecular weight is 414.45. The purity is usually 95%.
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Properties

IUPAC Name

2-hydroxy-5-[[4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5S2/c1-21-17(24)15(28-19(21)27)8-10-2-4-11(5-3-10)16(23)20-12-6-7-14(22)13(9-12)18(25)26/h2-9,22H,1H3,(H,20,23)(H,25,26)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAOXWKLBARIJM-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-hydroxy-5-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)benzoic acid is a complex organic compound that exhibits various biological activities. This article aims to explore its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiazolidinone moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C19H18N2O4S\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

Antiproliferative Activity

Research indicates that derivatives of thiazolidinones, similar to this compound, exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds with hydroxyl and methoxy substitutions have shown promising results in inhibiting cell growth in breast cancer (MCF-7) and colon cancer (HCT 116) cells, with IC50 values ranging from 1.2 µM to 5.3 µM .

CompoundCell LineIC50 (µM)
10MCF-71.2
11HCT 1163.7
12HEK 2935.3

Antioxidant Activity

The compound's potential as an antioxidant has been evaluated in vitro. Hydroxy-substituted derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress markers, which is crucial for preventing cellular damage associated with various diseases .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) was reported at approximately 8 µM, indicating its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiazolidinone core may inhibit key enzymes involved in cellular proliferation and survival pathways.
  • Reactive Oxygen Species Modulation : By reducing oxidative stress, the compound may protect against oxidative damage.
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives related to this compound:

  • Synthesis of Benzamide Derivatives : A study synthesized various benzamide derivatives and assessed their biological activities, revealing that specific substitutions significantly enhanced antiproliferative activity against cancer cell lines .
  • Antioxidative Capacity Assessment : Another research highlighted the antioxidative properties of hydroxyl-substituted derivatives, demonstrating their efficacy in reducing oxidative stress markers compared to standard antioxidants like BHT .

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